Cas no 1167056-95-2 (4-Fluoro-7-nitro-1H-indole)

4-Fluoro-7-nitro-1H-indole structure
4-Fluoro-7-nitro-1H-indole structure
商品名:4-Fluoro-7-nitro-1H-indole
CAS番号:1167056-95-2
MF:C8H5N2O2F
メガワット:180.1359
MDL:MFCD12405104
CID:1205960
PubChem ID:53399579

4-Fluoro-7-nitro-1H-indole 化学的及び物理的性質

名前と識別子

    • 4-Fluoro-7-nitro-1H-indole
    • 4-Fluoro-7-nitroind
    • 1H-Indole, 4-fluoro-7-nitro-
    • 4-Fluoro-7-nitroindole
    • SB15237
    • DTXSID401311012
    • CS-0131033
    • SCHEMBL22532255
    • AKOS027253676
    • A935506
    • AMY9659
    • DA-15111
    • AS-49534
    • I11381
    • 1167056-95-2
    • MFCD12405104
    • MDL: MFCD12405104
    • インチ: InChI=1S/C8H5FN2O2/c9-6-1-2-7(11(12)13)8-5(6)3-4-10-8/h1-4,10H
    • InChIKey: CWMVCUWWLTZDNF-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C2=C(C(=C1)[N+](=O)[O-])NC=C2)F

計算された属性

  • せいみつぶんしりょう: 180.03355
  • どういたいしつりょう: 180.03350557g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 219
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 61.6Ų

じっけんとくせい

  • PSA: 58.93

4-Fluoro-7-nitro-1H-indole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2431-5G
4-fluoro-7-nitro-1H-indole
1167056-95-2 97%
5g
¥ 8,276.00 2023-03-30
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0691-5g
4-Fluoro-7-nitro-1H-indole
1167056-95-2 96%
5g
¥13902.86 2025-01-22
eNovation Chemicals LLC
Y1126647-5g
4-Fluoro-7-nitro-1H-indole
1167056-95-2 95%
5g
$2230 2024-07-28
abcr
AB460462-1 g
4-Fluoro-7-nitro-1H-indole; .
1167056-95-2
1g
€617.20 2022-03-01
eNovation Chemicals LLC
D658544-1G
4-fluoro-7-nitro-1H-indole
1167056-95-2 97%
1g
$360 2024-07-21
eNovation Chemicals LLC
Y1126647-500mg
4-Fluoro-7-nitro-1H-indole
1167056-95-2 95%
500mg
$340 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0691-1g
4-Fluoro-7-nitro-1H-indole
1167056-95-2 96%
1g
7462.77CNY 2021-05-08
abcr
AB460462-50mg
4-Fluoro-7-nitro-1H-indole; .
1167056-95-2
50mg
€261.50 2025-03-19
abcr
AB460462-250mg
4-Fluoro-7-nitro-1H-indole; .
1167056-95-2
250mg
€379.50 2025-03-19
abcr
AB460462-1g
4-Fluoro-7-nitro-1H-indole; .
1167056-95-2
1g
€861.20 2025-03-19

4-Fluoro-7-nitro-1H-indole 関連文献

4-Fluoro-7-nitro-1H-indoleに関する追加情報

4-Fluoro-7-nitro-1H-indole (CAS 1167056-95-2): A Versatile Building Block in Medicinal Chemistry and Organic Synthesis

The 4-Fluoro-7-nitro-1H-indole (CAS 1167056-95-2) is a fluorinated nitroindole derivative that has gained significant attention in recent years due to its unique chemical properties and wide-ranging applications in pharmaceutical research and organic synthesis. As a heterocyclic compound with both electron-withdrawing (nitro) and electron-donating (fluoro) substituents, this molecule serves as an important intermediate for the development of various biologically active compounds.

From a structural perspective, 4-Fluoro-7-nitro-1H-indole features an indole core substituted with a fluorine atom at the 4-position and a nitro group at the 7-position. This particular substitution pattern makes it an excellent candidate for nucleophilic aromatic substitution reactions, which are frequently employed in drug discovery programs. The presence of both fluoro and nitro groups on the aromatic system creates interesting electronic effects that can be exploited in various synthetic transformations.

In the pharmaceutical industry, 4-Fluoro-7-nitro-1H-indole has emerged as a valuable building block for the synthesis of potential drug candidates. Recent studies have shown its utility in developing compounds targeting various disease areas, including central nervous system disorders and inflammatory conditions. The nitroindole scaffold is particularly interesting to medicinal chemists because of its ability to interact with biological targets through multiple binding modes.

The synthesis of 4-Fluoro-7-nitro-1H-indole typically involves multi-step procedures starting from commercially available indole derivatives. Modern synthetic approaches often employ palladium-catalyzed cross-coupling reactions to introduce the fluorine substituent, followed by careful nitration at the 7-position. These methods have been optimized to provide good yields while maintaining high purity standards required for pharmaceutical applications.

From a physicochemical properties perspective, this compound typically appears as a yellow to orange crystalline powder with moderate solubility in common organic solvents. Its melting point and other physical characteristics make it suitable for various synthetic manipulations under standard laboratory conditions. Researchers working with 4-Fluoro-7-nitro-1H-indole should be aware of its photochemical properties, as nitroaromatic compounds can be sensitive to light under certain conditions.

In the context of current research trends, 4-Fluoro-7-nitro-1H-indole has found applications in the development of fluorescent probes and molecular sensors. The combination of fluorine and nitro groups creates unique electronic properties that can be exploited in designing compounds with specific photophysical characteristics. This aligns well with the growing interest in bioimaging agents and diagnostic tools in modern medicine.

The market for specialty chemicals like 4-Fluoro-7-nitro-1H-indole has been expanding steadily, driven by increasing demand from pharmaceutical and biotechnology companies. As drug discovery programs become more sophisticated, the need for high-quality, structurally diverse building blocks continues to grow. This compound is particularly sought after by researchers working on kinase inhibitors and GPCR modulators, two important classes of therapeutic agents.

From a safety and handling perspective, while 4-Fluoro-7-nitro-1H-indole is not classified as highly hazardous, standard laboratory precautions should be observed when working with this compound. Proper personal protective equipment, including gloves and safety glasses, is recommended. The compound should be stored in a cool, dry place away from strong oxidizing agents to maintain its stability over time.

Recent advances in green chemistry have also impacted the production and use of 4-Fluoro-7-nitro-1H-indole. Researchers are developing more sustainable synthetic routes that reduce waste generation and energy consumption while maintaining high yields and purity. These developments are particularly important given the growing emphasis on environmentally friendly practices in chemical manufacturing.

In analytical applications, 4-Fluoro-7-nitro-1H-indole can be characterized using standard techniques such as HPLC, NMR spectroscopy, and mass spectrometry. The fluorine atom provides a useful handle for 19F NMR studies, which can be valuable in tracking reaction progress or studying molecular interactions in solution.

The future outlook for 4-Fluoro-7-nitro-1H-indole appears promising, with potential applications emerging in areas such as materials science and catalysis. Its unique electronic properties make it an interesting candidate for designing new functional materials with tailored characteristics. Additionally, the indole scaffold is known to participate in various catalytic cycles, opening possibilities for developing novel catalytic systems.

For researchers considering working with 4-Fluoro-7-nitro-1H-indole, it's worth noting that several commercial suppliers now offer this compound with different purity grades and packaging options. When sourcing this material, it's important to verify the certificate of analysis and ensure that the supplier follows good manufacturing practices to guarantee consistent quality.

In conclusion, 4-Fluoro-7-nitro-1H-indole (CAS 1167056-95-2) represents a versatile and valuable compound in modern chemical research. Its unique structural features and reactivity profile continue to make it an important tool for scientists working across multiple disciplines, from medicinal chemistry to materials science. As research in these areas advances, we can expect to see even more innovative applications for this interesting heterocyclic building block in the years to come.

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